2,2'-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its unique structure and properties It is a derivative of azobenzene, featuring a bromophenyl group and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azobenzene derivative.
Reduction: The azobenzene derivative is reduced to introduce the ethan-1-ol groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents and reagents used in the industrial process include ethanol, hydrochloric acid, and sodium nitrite.
Chemical Reactions Analysis
Types of Reactions
2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzene derivatives.
Scientific Research Applications
2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its ability to undergo reversible photoisomerization. This property allows the compound to switch between different isomeric forms upon exposure to light. The molecular targets and pathways involved include:
Photoisomerization: The compound absorbs light, leading to a change in its molecular structure.
Metal Ion Detection: The compound can bind to metal ions, resulting in a change in its fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-({4-[(E)-(4-Fluorophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- **2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and properties
Properties
CAS No. |
62293-30-5 |
---|---|
Molecular Formula |
C16H18BrN3O2 |
Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-[4-[(4-bromophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H18BrN3O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12H2 |
InChI Key |
WWESHPSGQOYBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.